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molecular formula C9H5BrN2O2 B186684 8-Bromo-6-nitroquinoline CAS No. 120287-30-1

8-Bromo-6-nitroquinoline

Cat. No. B186684
M. Wt: 253.05 g/mol
InChI Key: ROMYKZIUOIXCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742098B2

Procedure details

To a flask containing 6-nitroquinoline (4 g, 23 mmol) in sulfuric acid (20 ml) was added N-bromo-succinimide (5.31 g, 29.9 mmol). The mixture was heated to 60° C. (oil bath) for 6 hours and then stored in a freezer overnight. The crude reaction mixture was poured into a beaker containing ice (250 ml). The material was basified by adding first solid sodium bicarbonate and then a saturated solution of sodium bicarbonate (to a pH of about 10). During this procedure ethyl acetate (60 ml) was also added. The material was filtered to remove insoluble material and the filtrate transferred to a reparatory funnel. Ethyl acetate (100 ml) was added and the biphasic material shaken. The organic phase was collected and shaken with an equal volume of brine solution. The ethyl acetate phase was collected and the aqueous phases were back extracted with ethyl acetate (2×100 ml). The combined organic phase was stripped to provide a solid. The solid from the above filtration was taken up in hot ethyl acetate (60 ml). The material was cooled to ambient, dried over magnesium sulfate and filtered. The solvent was stripped and the crude solid product was combined with the material obtained from aqueous work up. This material was crystallized from hot ethyl acetate/hexane to provide the desired product as a yellow powder (2.05 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].[Br:14]N1C(=O)CCC1=O.C(=O)(O)[O-].[Na+].C(OCC)(=O)C>S(=O)(=O)(O)O>[Br:14][C:12]1[CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CC=NC2=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.31 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the biphasic material shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
ADDITION
Type
ADDITION
Details
was poured into a beaker
FILTRATION
Type
FILTRATION
Details
The material was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CUSTOM
Type
CUSTOM
Details
the filtrate transferred to a reparatory funnel
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 ml) was added
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
STIRRING
Type
STIRRING
Details
shaken with an equal volume of brine solution
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were back extracted with ethyl acetate (2×100 ml)
CUSTOM
Type
CUSTOM
Details
to provide a solid
FILTRATION
Type
FILTRATION
Details
The solid from the above filtration
TEMPERATURE
Type
TEMPERATURE
Details
The material was cooled to ambient,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
obtained from aqueous work up
CUSTOM
Type
CUSTOM
Details
This material was crystallized from hot ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC=NC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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